5-Fluoro-N-(3-fluorophenyl)thiophene-2-sulfonamide
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Overview
Description
5-Fluoro-N~2~-(3-fluorophenyl)-2-thiophenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and two fluorine atoms attached to the phenyl and thiophene rings, respectively. The presence of fluorine atoms often enhances the biological activity and metabolic stability of organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N~2~-(3-fluorophenyl)-2-thiophenesulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide and a cyanoacetic ester.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride, such as 3-fluorobenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Fluorination: The fluorine atoms are introduced through electrophilic fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods
In an industrial setting, the production of 5-Fluoro-N~2~-(3-fluorophenyl)-2-thiophenesulfonamide would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N~2~-(3-fluorophenyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiophenes.
Scientific Research Applications
5-Fluoro-N~2~-(3-fluorophenyl)-2-thiophenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties due to the presence of the sulfonamide group and fluorine atoms.
Biological Research: It is used as a probe to study enzyme inhibition and protein interactions.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-N~2~-(3-fluorophenyl)-2-thiophenesulfonamide involves the inhibition of specific enzymes or proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity. This leads to the disruption of folic acid synthesis, which is essential for bacterial growth and replication. The fluorine atoms enhance the binding affinity and metabolic stability of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Another fluorinated compound with applications in medicinal chemistry.
3-Fluorobenzenesulfonamide: A simpler sulfonamide with antimicrobial properties.
2-Thiophenesulfonamide: A non-fluorinated analog with similar biological activity.
Uniqueness
5-Fluoro-N~2~-(3-fluorophenyl)-2-thiophenesulfonamide is unique due to the combination of the thiophene ring, sulfonamide group, and fluorine atoms. This combination enhances its biological activity, metabolic stability, and potential as a therapeutic agent compared to its non-fluorinated or non-sulfonamide analogs.
Properties
Molecular Formula |
C10H7F2NO2S2 |
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Molecular Weight |
275.3 g/mol |
IUPAC Name |
5-fluoro-N-(3-fluorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H7F2NO2S2/c11-7-2-1-3-8(6-7)13-17(14,15)10-5-4-9(12)16-10/h1-6,13H |
InChI Key |
LNXZOCDWOIZCJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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